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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunogenic properties of the human

interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 (sequence:

GPTHLFQPSLVLDMAKVLLD). This peptide is a well-established tool in vision research,

primarily for its ability to induce Experimental Autoimmune Uveitis (EAU) in certain animal

models, which serves as a crucial model for human autoimmune uveitis. Understanding its

immunogenicity is paramount for its application in research and for the development of

potential therapeutics for autoimmune eye diseases.

Core Concepts of IRBP (1-20) Immunogenicity
Human IRBP (1-20) is a 20-amino acid peptide fragment of the larger IRBP protein, a

glycolipoprotein found in the interphotoreceptor matrix.[1][2] Its immunogenicity is primarily T-

cell mediated and is highly dependent on the major histocompatibility complex (MHC)

haplotype of the host.[3][4][5] Specifically, it contains a major pathogenic epitope for the H-2b

haplotype, making mouse strains like C57BL/6 and 129/J susceptible to EAU induction upon

immunization.[3][5][6] In contrast, mice with the H-2r haplotype, such as B10.RIII, are resistant

to disease induction by this peptide.[3][5]

The immune response elicited by IRBP (1-20) is predominantly a Th1-dominant response,

characterized by the production of interferon-gamma (IFN-γ).[3][4] This response leads to the

development of EAU, a condition with histopathological features that resemble human uveitis,

including inflammatory cell infiltration, retinal damage, and vasculitis.[3][7] The disease can
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also be induced by the adoptive transfer of T-cells primed with IRBP (1-20) to naive syngeneic

recipients.[3]

Quantitative Data on Immunogenicity
The following tables summarize the key quantitative data from studies investigating the

immunogenicity of human IRBP (1-20).

Table 1: EAU Induction and Delayed-Type Hypersensitivity (DTH) Response

Mouse Strain
(Haplotype)

Immunizing
Agent & Dose

EAU Incidence
Mean EAU
Score (± SEM)

DTH Response
(Ear Swelling,
10⁻⁴ inches ±
SEM)

C57BL/6 (H-2b)
hIRBP (1-20),

200-300 µg
High

Comparable to

100 µg whole

IRBP

Significant

129/J (H-2b)
hIRBP (1-20),

200-300 µg
High

Lower than

C57BL/6
Significant

(129/J x

C57BL/6)F1 (H-

2b)

hIRBP (1-20),

200-300 µg
High

Comparable to

100 µg whole

IRBP

Significant

B10.RIII (H-2r)
hIRBP (1-20), up

to 300 µg
0% 0

No significant

response

Data compiled from Avichezer et al. (2000).[3][5]

Table 2: In Vitro Lymphocyte Proliferation and Cytokine Production
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Mouse
Strain

Immunizing
Agent

In Vitro
Stimulant

Lymphocyt
e
Proliferatio
n (Δ CPM ±
SE)

IFN-γ
Production
(pg/mL)

IL-4
Production

C57BL/6
hIRBP (1-20),

150 µg
hIRBP (1-20)

Significant

proliferation

42,110

(Lymph

Node),

49,770

(Spleen)

Not detected

B10.RIII hIRBP (1-20) hIRBP (1-20)
No significant

proliferation
Not reported Not reported

Data compiled from Avichezer et al. (2000).[3]

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The

following are standard protocols used in the study of IRBP (1-20) immunogenicity.

Protocol 1: Induction of Experimental Autoimmune
Uveitis (EAU)
This protocol describes the active immunization of mice to induce EAU.

Antigen Emulsion Preparation:

Dissolve human IRBP (1-20) peptide in phosphate-buffered saline (PBS) at a

concentration of 2-3 mg/mL.

Prepare an equal volume of Complete Freund's Adjuvant (CFA) supplemented with

Mycobacterium tuberculosis H37Ra to a final concentration of 2.5 mg/mL.[7]

Emulsify the peptide solution and CFA in a 1:1 ratio by sonication or using a mechanical

homogenizer until a stable, thick white emulsion is formed.
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Immunization:

Administer a total of 150-200 µL of the emulsion subcutaneously, distributed across

multiple sites (e.g., base of the tail and flanks).[7][8] The final dose of the peptide should

be between 200-400 µg per mouse.[3][7]

Some protocols may include a concurrent intraperitoneal injection of Bordetella pertussis

toxin to enhance the autoimmune response.[9]

Disease Monitoring and Evaluation:

Monitor the mice for clinical signs of EAU starting from day 10 post-immunization using

fundoscopy.

For histopathological analysis, euthanize the mice at a predetermined time point (e.g., day

21), enucleate the eyes, fix in an appropriate fixative (e.g., 4% glutaraldehyde followed by

10% formaldehyde), and embed in paraffin for sectioning and staining (e.g., Hematoxylin

and Eosin).[3][9]

Grade the severity of EAU based on a standardized scoring system that evaluates the

extent of inflammatory cell infiltration, retinal damage, and structural changes.[7]

Protocol 2: Lymphocyte Proliferation Assay
This assay measures the cellular immune response to the peptide.

Cell Preparation:

At a specified time after immunization (e.g., day 21), harvest draining lymph nodes

(inguinal, axillary, and brachial) and/or spleens from immunized and control mice.

Prepare single-cell suspensions by mechanical disruption and passage through a cell

strainer.

Wash the cells in culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine

serum, L-glutamine, and antibiotics).

Cell Culture:
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Plate the cells in a 96-well flat-bottom plate at a density of 4 x 10⁵ cells/well.[8]

Add the IRBP (1-20) peptide at various concentrations (e.g., 1, 5, 10 µg/mL) to the wells in

triplicate. Include a negative control (medium alone) and a positive control (e.g.,

Concanavalin A).

In some experiments, irradiated syngeneic spleen cells are added as antigen-presenting

cells (APCs).[8]

Proliferation Measurement:

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[8]

During the last 8-18 hours of culture, add [³H]-thymidine to each well.

Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a

scintillation counter.

Express the results as the stimulation index (mean counts per minute of stimulated wells /

mean counts per minute of unstimulated wells) or as delta counts per minute (ΔCPM).

Protocol 3: Cytokine Analysis (ELISA)
This protocol is for quantifying cytokine production by T-cells.

Cell Culture for Supernatant Collection:

Prepare and culture lymph node or spleen cells as described in the lymphocyte

proliferation assay protocol.

Stimulate the cells with IRBP (1-20) peptide (e.g., 10 µg/mL) for 48 hours.[10]

Supernatant Collection:

After the incubation period, centrifuge the plates and collect the cell-free supernatants.

ELISA Procedure:
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Use commercially available ELISA kits for the specific cytokines of interest (e.g., IFN-γ, IL-

4, IL-17).

Follow the manufacturer's instructions for coating the plates with capture antibody, adding

the collected supernatants and standards, adding the detection antibody, and developing

the colorimetric reaction.

Measure the absorbance using a microplate reader and calculate the cytokine

concentrations based on the standard curve.

Visualizing Pathways and Workflows
Diagrams are provided to illustrate the key biological and experimental processes.

Immunization Antigen Presentation T-Cell Activation & Differentiation Effector Phase in Eye

IRBP (1-20) + CFA Antigen Presenting Cell (APC)
(H-2b)

MHC Class II
Presents Peptide

Naive CD4+ T-cellActivates Th1 Effector Cell
Differentiation

Inflammation
(Uveitis)

Infiltration & Cytokine Release (IFN-γ) Eye (Retina)Causes Damage

Click to download full resolution via product page

Caption: Signaling pathway for EAU induction by IRBP (1-20).
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Phase 1: EAU Induction

Phase 2: Monitoring & Sample Collection

Phase 3: Analysis Phase 4: Adoptive Transfer (Optional)

Immunize H-2b mice with
IRBP (1-20) in CFA

Monitor for clinical signs of EAU
(Fundoscopy)

Harvest eyes, lymph nodes, and spleen
(Day 21)

Histopathological Analysis
of Eyes Lymphocyte Proliferation Assay Cytokine Profiling (ELISA) Culture lymphocytes with IRBP (1-20)

Inject primed T-cells into
naive syngeneic mice

Click to download full resolution via product page

Caption: General experimental workflow for studying IRBP (1-20) immunogenicity.

This guide provides a comprehensive overview of the immunogenicity of human IRBP (1-20),

offering valuable data and protocols for researchers in the field. The provided information is

essential for designing and interpreting experiments aimed at understanding autoimmune

uveitis and developing novel therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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